Adenosine thiamine triphosphate
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Overview
Description
Adenosine thiamine triphosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the triphosphate OH groups of adenosine thiamine triphosphate. It is a conjugate base of an adenosine thiamine triphosphate.
Scientific Research Applications
Presence in Various Biological Tissues
Adenosine thiamine triphosphate (AThTP) is a vitamin B1 containing nucleotide found in various biological objects, including bacteria, yeast, human, rat, mouse tissues, and plant roots. Studies have quantified AThTP in mouse, rat, bovine, and chicken tissues. It's notable that the hydrolysis of AThTP in animal tissues is catalyzed by a membrane-bound enzyme of microsomal origin, displaying Michaelis-Menten kinetics in liver homogenates (Makarchikov, Saroka, & Kudyrka, 2018).
Thiamin Derivatives and Metabolism
Thiamin (vitamin B1) is synthesized by prokaryotes, yeasts, and plants, and is phosphorylated to higher phosphate derivatives in animal cells. Besides thiamin diphosphate (ThDP), which is well-known as an enzymatic cofactor, there are other thiamin phosphates like ThMP, ThTP, and AThTP in cells. AThTP accumulates in E. coli during carbon starvation and might act as an alarmone, suggesting its potential role in metabolic regulation (Bettendorff & Wins, 2009).
Structural Characterization and Natural Occurrence
Research indicates the presence of AThTP in E. coli, especially under energy stress, and its lesser abundance in eukaryotic organisms. The structure of AThTP has been elucidated through MS analysis and NMR, revealing unique chemical properties that may explain its biological roles (Frédérich et al., 2009).
Biosynthesis in Bacteria
AThTP in E. coli is synthesized from ThDP and ADP or ATP by a high molecular mass nucleotidyl transferase. This enzyme requires divalent metal ions and a heat-stable soluble activator, suggesting a regulatory mechanism for AThTP synthesis in response to metabolic conditions (Makarchikov, Brans, & Bettendorff, 2007).
Distribution in Human Tissues and Cells
In human tissues, AThTP and other thiamine derivatives play a crucial role in energy metabolism. The presence of AThTP in various tissues, including fetal tissues and cell lines, indicates its importance in biological processes, possibly related to cell division or differentiation (Gangolf et al., 2010).
Role in Plants
In plants like Arabidopsis thaliana, AThTP and other thiamine derivatives are crucial for metabolic processes. The study of these compounds in plants helps to understand their role in overall plant metabolism and response to environmental conditions (Hofmann, 2019).
Update on Metabolizing Enzymes
Recent research emphasizes the complexity of thiamine biochemistry, highlighting the need for further investigation into the roles of ThTP and AThTP and their metabolizing enzymes, which are critical for understanding cellular metabolism and energy regulation (Bettendorff, 2021).
properties
Product Name |
Adenosine thiamine triphosphate |
---|---|
Molecular Formula |
C22H28N9O13P3S-2 |
Molecular Weight |
751.5 g/mol |
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p-2/t14-,17-,18-,22-/m1/s1 |
InChI Key |
FGOYXNBJKMNPDH-SAJUPQAESA-L |
Isomeric SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
synonyms |
adenosine thiamine triphosphate AThTP cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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